2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML034 involves several steps, starting with the preparation of biphenyl-4-ylsulfonamide. This intermediate is then reacted with pentanedioic acid under specific conditions to yield ML034. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of ML034 is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. This involves precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
ML034 undergoes various chemical reactions, including:
Oxidation: ML034 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of ML034 can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of biphenyl derivatives.
Substitution: ML034 can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted biphenyl compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Sodium hydroxide, potassium tert-butoxide; basic conditions
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Biphenyl derivatives.
Substitution: Substituted biphenyl compounds
Scientific Research Applications
ML034 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ML034 involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-ylsulfonamido)butanedioic acid
- 2-(biphenyl-4-ylsulfonamido)hexanedioic acid
Uniqueness
ML034 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets compared to similar compounds. This uniqueness makes it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C17H17NO6S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22) |
InChI Key |
IQGHPUPMOUUHPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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